molecular formula C19H12Cl3N3S B2889661 (E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile CAS No. 683257-89-8

(E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2889661
CAS No.: 683257-89-8
M. Wt: 420.74
InChI Key: AGFXUFDRBQLPKF-UKTHLTGXSA-N
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Description

The compound (E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile is a thiazole-derived acrylonitrile featuring a dichlorophenyl-substituted thiazole core and a chloro-methylphenylamino group. Its stereochemistry (E-configuration) and substituent arrangement contribute to its planar molecular geometry, except for the perpendicular orientation of one aromatic ring, as observed in structurally similar analogs .

Properties

IUPAC Name

(E)-3-(5-chloro-2-methylanilino)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl3N3S/c1-11-2-4-14(20)7-17(11)24-9-13(8-23)19-25-18(10-26-19)12-3-5-15(21)16(22)6-12/h2-7,9-10,24H,1H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFXUFDRBQLPKF-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile is a thiazole-derived molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies related to this compound.

Synthesis

The synthesis of this compound involves the reaction of various substituted phenyl and thiazole derivatives. The synthetic route typically includes the formation of the thiazole ring followed by the introduction of the acrylonitrile moiety. Detailed methodologies can be found in specialized organic chemistry literature.

Biological Activity Overview

The biological activity of this compound primarily stems from its structural components, which include a thiazole moiety known for its diverse pharmacological properties. Here are some key areas of activity:

1. Antimicrobial Activity

  • Thiazole derivatives have been shown to possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • The minimum inhibitory concentration (MIC) values for thiazole derivatives can range significantly, with some exhibiting MIC values as low as 0.22 μg/mL against resistant strains .

2. Anticancer Activity

  • Thiazole compounds have been reported to exhibit cytotoxic effects against several cancer cell lines. For example, studies on thiazole derivatives have shown IC50 values indicating potent activity against human glioblastoma and melanoma cells .
  • The presence of electron-withdrawing groups such as chlorine enhances the anticancer efficacy, suggesting a strong SAR correlation .

3. Antiparasitic Activity

  • Some thiazole derivatives have also shown promise in treating parasitic infections, particularly against Plasmodium falciparum, the causative agent of malaria .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Chlorine Substitution: The presence of chlorine atoms at specific positions on the phenyl rings enhances both antimicrobial and anticancer activities.
  • Amino Group Influence: The amino group in the structure is essential for interaction with biological targets, influencing both solubility and binding affinity .

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activity of thiazole derivatives similar to this compound:

StudyFindings
Study 1 Evaluated a series of thiazole derivatives showing significant anticancer activity with IC50 values < 10 µM against various cancer cell lines .
Study 2 Investigated antimicrobial properties revealing MIC values as low as 0.22 μg/mL against resistant bacterial strains .
Study 3 Explored antiparasitic effects demonstrating efficacy against Plasmodium falciparum .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares the target compound with four structural analogs derived from the provided evidence:

Compound Key Substituents Stereochemistry Molecular Weight Notable Features
Target Compound 5-Chloro-2-methylphenylamino; 3,4-dichlorophenyl (thiazole) E-configuration ~407.3 (estimated) Planar core with dichlorophenyl; potential pesticidal activity
(Z)-3-((3-Chloro-2-methylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile 3-Chloro-2-methylphenylamino; 4-nitrophenyl (thiazole) Z-configuration ~393.8 Nitro group enhances electron-withdrawing effects; Z-isomer may alter bioactivity
(E)-3-(1,3-Benzodioxol-5-ylamino)-2-[4-(3,4-dichlorophenyl)thiazol-2-yl]acrylonitrile 1,3-Benzodioxol-5-ylamino; 3,4-dichlorophenyl (thiazole) E-configuration ~426.3 Benzodioxol group improves solubility; shared dichlorophenyl core
(E)-2-(4-(3,4-Dimethylphenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile 3,4-Dimethylphenyl (thiazole); 4-hydroxy-3-methoxy-5-nitrophenyl E-configuration 407.4 Polar nitro and hydroxyl groups enhance solubility; steric hindrance from methyl

Key Findings from Structural Analysis

Stereochemistry and Activity: The E-configuration in the target compound and analogs may favor planar molecular conformations, enhancing interactions with biological targets or crystal packing.

Substituent Effects :

  • Electron-Withdrawing Groups : The nitro group in increases electrophilicity, which could enhance reactivity in nucleophilic environments.
  • Hydrophobic vs. Polar Groups : The dichlorophenyl and chloro-methyl groups in the target compound promote hydrophobicity, while the benzodioxol in and hydroxyl/nitro groups in improve aqueous solubility.

Crystallographic Behavior : Isostructural analogs in (fluorophenyl derivatives) exhibit triclinic symmetry and planar conformations, suggesting similar packing patterns for the target compound .

Q & A

Q. What are the common synthetic routes for this acrylonitrile derivative, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions:

Thiazole ring formation : Reacting α-haloketones with thiourea under reflux in ethanol or DMF .

Aza-Michael addition : Coupling the thiazole intermediate with acrylonitrile derivatives using bases like NaH or K₂CO₃ in polar aprotic solvents (e.g., DMF) .

Final coupling : Introducing substituted anilines via nucleophilic substitution or palladium-catalyzed cross-coupling .

Q. Key optimization parameters :

  • Temperature : 60–100°C for thiazole formation to avoid side reactions .
  • Solvent choice : DMF enhances nucleophilicity in coupling steps .
  • Catalysts : Pd/Cu systems improve yield in cross-coupling .

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
Thiazole formationThiourea, EtOH, 80°C65–75
Aza-Michael additionNaH, DMF, 60°C70–85
Final couplingPd(PPh₃)₄, K₂CO₃, DMF50–60

Q. How is the molecular structure confirmed, and what analytical techniques are prioritized?

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., aromatic protons at δ 6.8–8.2 ppm) .
  • X-ray crystallography : Resolves stereochemistry (E-configuration) and bond angles critical for activity .
  • HPLC-MS : Ensures purity (>95%) and validates molecular weight .

Note : For nitro or halogen substituents, IR spectroscopy confirms functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .

Q. What preliminary assays are used to assess biological activity?

  • Anticancer screening : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) at 1–100 µM concentrations .
  • Antimicrobial testing : Disk diffusion against Gram-positive/negative bacteria .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases (IC₅₀ calculations) .

Critical controls : Include reference drugs (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .

Advanced Research Questions

Q. How are structure-activity relationships (SAR) analyzed for this compound?

  • Modifications : Vary substituents on the phenyl/thiazole rings (e.g., Cl → NO₂, OCH₃) to assess potency .
  • Key findings :
    • 3,4-Dichlorophenyl on thiazole enhances cytotoxicity (IC₅₀: 12 µM vs. 45 µM for methoxy analogs) .
    • Nitro groups improve enzyme binding but reduce solubility .

Q. Table 2: SAR of Select Analogues

Substituent (R)Anticancer IC₅₀ (µM)Solubility (mg/mL)
3,4-Cl120.5
4-OCH₃452.1
4-NO₂80.3

Q. How can computational methods predict target interactions and pharmacokinetics?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., SARS-CoV-2 MPro, PDB: 5R81) .
    • Key interactions : π-π stacking with His41, hydrogen bonds with thiazole NH .
  • ADME prediction : SwissADME estimates bioavailability (%F = 65–70) and blood-brain barrier penetration (CLogP = 3.2) .

Validation : Compare docking scores (e.g., GlideScore < -8 kcal/mol) with experimental IC₅₀ values .

Q. How to resolve contradictions in binding affinity data across assays?

  • Multi-technique validation : Use surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to cross-verify Kd values .
  • Statistical analysis : Apply ANOVA to compare replicates; consider buffer/pH effects (e.g., ITC vs. SPR at pH 7.4 vs. 6.5) .

Case study : Discrepancies in kinase binding (Kd = 10 nM via SPR vs. 50 nM via ITC) were resolved by adjusting ionic strength .

Q. What strategies optimize reaction yields while minimizing steric hindrance?

  • Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 24 hrs) and improves yield by 20% .
  • Solvent tuning : Use THF for bulky substituents to enhance diffusion .
  • Protecting groups : Temporarily block reactive amines during coupling steps .

Q. How is the mechanism of action (MOA) elucidated for this compound?

  • Cellular assays : Western blotting to track apoptosis markers (e.g., caspase-3 cleavage) .
  • Target identification : CRISPR-Cas9 knockout screens to identify resistant genes .
  • Structural analogs : Compare with known inhibitors (e.g., imidazopyridinyl acrylonitriles) to infer MOA .

Q. What methodologies address stability and solubility challenges?

  • Co-crystallization : Improves thermal stability (e.g., with succinic acid) .
  • Nanoformulation : Encapsulation in liposomes increases aqueous solubility 5-fold .
  • Prodrug design : Introduce phosphate groups for in vivo activation .

Q. How do structural analogs inform comparative bioactivity analysis?

  • Bioactivity clustering : Group compounds by substituent electronegativity and logP values .
  • Synergistic effects : Combine with existing drugs (e.g., 5-FU) to reduce IC₅₀ by 50% .

Key reference : Analogues with 4-bromophenyl show 3x higher antimicrobial activity than parent compound .

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